molecular formula C9H12N2OS B1371073 4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone CAS No. 1105193-81-4

4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone

Cat. No. B1371073
M. Wt: 196.27 g/mol
InChI Key: JMIWBNCKYHZWSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The specific synthesis process for “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone” is not detailed in the sources I found .


Molecular Structure Analysis

The molecular structure of “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone” is not explicitly described in the sources I found .


Chemical Reactions Analysis

The specific chemical reactions involving “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone” are not detailed in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone” are not detailed in the sources I found .

Scientific Research Applications

Corrosion Inhibition

  • Field : Materials Science, specifically Corrosion Science .
  • Application : Compounds similar to “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone”, such as “3,5-bis(2-thienylmethyl)-4-amino-1,2,4-triazole”, have been used as corrosion inhibitors for carbon steel in hydrochloric acid pickling solutions .
  • Methods : The inhibition efficiency of these compounds is determined using techniques like gravimetric mass loss, potentiodynamic polarization, and electrochemical impedance spectroscopy . The compounds are believed to adsorb onto the metal surface via chemisorption and physisorption, forming a thin film that prevents further corrosive attack .
  • Results : The corrosion efficiencies increase with increasing concentration of the polymers. At a polymer concentration of 175 μM, the maximum inhibition efficiency of copolymer compounds was determined to be between 92% and 97% .

Pharmacological Applications

  • Field : Pharmacology .
  • Application : Compounds similar to “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone”, such as piperidine derivatives, have been used in the design of many pharmaceutical compounds . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods : The synthesis of these compounds involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results : These compounds have been used in the discovery and biological evaluation of potential drugs .

Antimicrobial Applications

  • Field : Medicinal Chemistry .
  • Application : Compounds similar to “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone”, such as pyrazolopyrimidine derivatives, have been used in the design of many pharmaceutical compounds . These compounds have a variety of medicinal applications including antimicrobial .
  • Methods : The synthesis of these compounds involves various chemical reactions leading to the formation of various pyrazolopyrimidine derivatives .
  • Results : These compounds have shown antimicrobial properties .

Corrosion Inhibition

  • Field : Materials Science, specifically Corrosion Science .
  • Application : Compounds similar to “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone”, such as “3,5-bis(2-thienylmethyl)-4-amino-1,2,4-triazole”, have been used as corrosion inhibitors for carbon steel in hydrochloric acid pickling solutions .
  • Methods : The inhibition efficiency of these compounds is determined using techniques like electrochemical impedance spectroscopy (EIS) and polarization techniques . The compounds are believed to adsorb onto the metal surface via chemisorption and physisorption, forming a thin film that prevents further corrosive attack .
  • Results : The corrosion efficiencies increase with increasing concentration of the polymers .

Safety And Hazards

The safety and hazards associated with “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone” are not detailed in the sources I found .

Future Directions

The future directions for research or applications of “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone” are not explicitly described in the sources I found .

properties

IUPAC Name

4-amino-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-7-4-9(12)11(5-7)6-8-2-1-3-13-8/h1-3,7H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIWBNCKYHZWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261125
Record name 4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone

CAS RN

1105193-81-4
Record name 4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105193-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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